3-Methoxy-N,N'-diaminophthalamide

Description

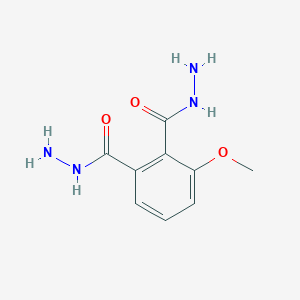

3-Methoxy-N,N'-diaminophthalamide (CAS: 103724-37-4) is a hydrazide derivative of 3-methoxyphthalic acid, with the molecular formula C₉H₁₀N₄O₃. It is also known as 3-Methoxy-1,2-benzenedicarboxylic acid dihydrazide and is commercially available under synonyms such as CID124619 and LS-29780 . Structurally, it features a phthalic acid backbone substituted with a methoxy group and two hydrazide (-NH-NH₂) functionalities.

Properties

CAS No. |

103724-37-4 |

|---|---|

Molecular Formula |

C9H12N4O3 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

3-methoxybenzene-1,2-dicarbohydrazide |

InChI |

InChI=1S/C9H12N4O3/c1-16-6-4-2-3-5(8(14)12-10)7(6)9(15)13-11/h2-4H,10-11H2,1H3,(H,12,14)(H,13,15) |

InChI Key |

GNTXGAAFFYOMLW-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1C(=O)NN)C(=O)NN |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)NN)C(=O)NN |

Other CAS No. |

103724-37-4 |

Synonyms |

3-methoxy-N,N'-diaminophthalamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydrazide Derivatives

3-Methoxy-N,N'-diaminophthalamide belongs to the hydrazide class, which is characterized by reactive -NH-NH₂ groups. Key comparisons include:

- 3-Methyl-2-benzothiazolinone hydrazine hydrochloride: A hydrazine derivative used in analytical chemistry for carbonyl group detection. Unlike this compound, it incorporates a benzothiazole ring, enhancing its electron-withdrawing properties .

- Acylhydrazines in agrochemicals: Hydrazide derivatives, such as methoxyfenozide, are employed as insect growth regulators due to their ability to disrupt molting.

Phthalimide and Phthalamide Derivatives

Phthalimide derivatives are critical in polymer synthesis and medicinal chemistry. Key analogs include:

- 3-Chloro-N-phenyl-phthalimide (CAS: N/A): Used as a monomer for polyimides. The chloro and phenyl substituents enhance its reactivity in polymerization compared to the methoxy and hydrazide groups in this compound .

- N′-(tert-butyl)-N′-(3,5-dimethylbenzoyl)-3-methoxy-N,2-dimethylbenzohydrazide: A structurally complex hydrazide with a crystallographically resolved conformation.

Structural and Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.